The compound (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)(4-(thiophene-2-carbonyl)piperazin-1-yl)methanone is a complex organic molecule that incorporates a tetrahydropyrazolo structure fused with a piperazine moiety. This compound is classified under heterocyclic compounds, specifically those containing nitrogen in their ring structures. It is notable for its potential biological activity and applications in medicinal chemistry.
The compound can be referenced through its Chemical Abstracts Service number (CAS# 149978-63-2) and is categorized as a substituted pyrazolo derivative. Its structural components include a tetrahydropyrazolo ring and a piperazine ring substituted with a thiophene carbonyl group, making it of interest for various chemical and pharmaceutical applications .
The synthesis of this compound typically involves multi-step organic reactions. One common method includes the formation of the tetrahydropyrazolo ring through cyclization reactions involving appropriate precursors.
Technical Details:
The molecular structure of the compound can be described by its molecular formula and its molecular weight of approximately 278.33 g/mol. The compound features several functional groups:
CC1=NN(C(=O)N2CCN(C(=O)C3=CC=CS3)CC2)C=C1
.The compound is capable of undergoing various chemical reactions due to the presence of multiple functional groups:
The mechanism of action for this compound is primarily investigated in biological contexts, particularly regarding its pharmacological effects:
Studies have shown that derivatives of tetrahydropyrazolo compounds can inhibit specific kinases involved in tumor progression, highlighting their potential as anticancer agents .
The physical and chemical properties of the compound influence its behavior in different environments:
The compound has several potential scientific uses:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: